3-(3-Fluoro-4-methylphenyl)butanoic acid
Description
3-(3-Fluoro-4-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid with a methyl-substituted phenyl ring attached to the third carbon of a butanoic acid chain. Fluorine and methyl substituents on the phenyl ring influence electronic properties, lipophilicity, and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) |
InChI Key |
SKDHYDMGIVMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 3-(3-Fluoro-4-methylphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Fluorine Impact : Fluorine substituents enhance electronegativity and lipid solubility, improving membrane permeability in drug candidates .
- Positional Isomerism : The attachment position of the phenyl group (C2 vs. C3 vs. C4) affects steric interactions and hydrogen-bonding networks, influencing receptor binding .
- Functional Modifications: Amino or keto groups expand utility in peptidomimetics or enzyme inhibitors, as seen in FFA2 receptor ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
